molecular formula C18H13ClN4OS B14934112 2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B14934112
M. Wt: 368.8 g/mol
InChI Key: RLIXUACQZQUZSZ-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 6-position.

    Thiazole Formation: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Coupling Reaction: The final step involves coupling the chlorinated indole with the thiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of amines, alcohols, or alkanes.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes such as inflammation, cell proliferation, and apoptosis.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
  • **2-(6-bromo-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
  • **2-(6-fluoro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Uniqueness

This compound is unique due to the presence of the chloro substituent at the 6-position of the indole ring, which can influence its chemical reactivity and biological activity. The combination of the indole and thiazole rings also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C18H13ClN4OS

Molecular Weight

368.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H13ClN4OS/c19-14-4-3-12-5-7-23(16(12)8-14)10-17(24)22-18-21-15(11-25-18)13-2-1-6-20-9-13/h1-9,11H,10H2,(H,21,22,24)

InChI Key

RLIXUACQZQUZSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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